Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide
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Overview
Description
Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide is a chemical compound with the molecular formula C6H9BF3OK.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide typically involves the reaction of a boron-containing precursor with potassium fluoride and a suitable organic substrate. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron-containing compounds. These products have significant applications in organic synthesis and materials science .
Scientific Research Applications
Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mechanism of Action
The mechanism of action of potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide involves its ability to form stable complexes with various molecular targets. The trifluoroborate group can interact with nucleophiles, such as hydroxyl or amino groups, to form stable boron-oxygen or boron-nitrogen bonds. These interactions are crucial for its applications in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[(4-methoxyphenyl)methyl]boranuide
- Potassium trifluoro[(4-methylphenyl)methyl]boranuide
- Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide
Uniqueness
Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of the oxan-4-yl group enhances its stability and solubility in various solvents, making it a versatile reagent in organic synthesis and other applications .
Properties
Molecular Formula |
C7H13BF3KO |
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Molecular Weight |
220.08 g/mol |
IUPAC Name |
potassium;trifluoro-[(4-methyloxan-4-yl)methyl]boranuide |
InChI |
InChI=1S/C7H13BF3O.K/c1-7(6-8(9,10)11)2-4-12-5-3-7;/h2-6H2,1H3;/q-1;+1 |
InChI Key |
ZHAMTKQGVHFKRC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(CCOCC1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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